molecular formula C15H24N2O3S B10842087 2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide

2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide

Cat. No.: B10842087
M. Wt: 312.4 g/mol
InChI Key: VQEFALSVKDRQBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves several steps. One common synthetic route includes the reaction of 2-propyl-pentanoic acid with 4-sulfamoyl-benzylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylase, which leads to changes in gene expression and cellular function. The compound also enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . These actions contribute to its potential therapeutic effects, particularly in neurological disorders.

Comparison with Similar Compounds

2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide can be compared with other similar compounds, such as:

The uniqueness of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide

InChI

InChI=1S/C15H24N2O3S/c1-3-5-13(6-4-2)15(18)17-11-12-7-9-14(10-8-12)21(16,19)20/h7-10,13H,3-6,11H2,1-2H3,(H,17,18)(H2,16,19,20)

InChI Key

VQEFALSVKDRQBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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